molecular formula C11H16N2O B12070570 4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine

4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine

Cat. No.: B12070570
M. Wt: 192.26 g/mol
InChI Key: PZAYMWZDGPLMSQ-UHFFFAOYSA-N
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Description

4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, attached to a phenylamine moiety through a methoxy linker. The presence of the azetidine ring imparts significant chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine typically involves the formation of the azetidine ring followed by its attachment to the phenylamine moiety. One common method involves the aza Paternò–Büchi reaction which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component. This method is efficient for synthesizing functionalized azetidines.

Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This method provides a straightforward route to azetidine derivatives with various substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and molecular iodine as a catalyst has been reported to enhance reaction rates and yields in the synthesis of azetidine derivatives (7).

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

    Substitution: The phenylamine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenylamine moiety.

Scientific Research Applications

4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The phenylamine moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(azetidin-3-ylmethoxy)phenyl)-6-nitro-2-(prop-2-yn-1-ylthio)quinazolin-4-amine: (1)

    3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: (3)

    6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy)quinoline: (2)

Uniqueness

4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine is unique due to its specific combination of the azetidine ring and phenylamine moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-(azetidin-3-ylmethoxy)-2-methylaniline

InChI

InChI=1S/C11H16N2O/c1-8-4-10(2-3-11(8)12)14-7-9-5-13-6-9/h2-4,9,13H,5-7,12H2,1H3

InChI Key

PZAYMWZDGPLMSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CNC2)N

Origin of Product

United States

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